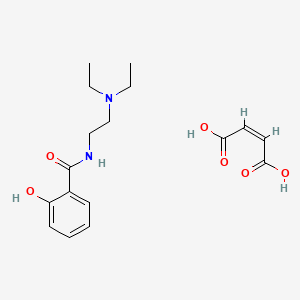
Salethamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salethamide maleate is a compound developed as an anti-inflammatory agent and analgesic . It is a salt form of salethamide, which enhances its stability and solubility. Despite its potential, detailed studies and applications of this compound are limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salethamide maleate typically involves the reaction of salethamide with maleic acid. The reaction conditions include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix salethamide and maleic acid.
Purification: The product is purified through crystallization or filtration.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Salethamide maleate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its use in pain relief and inflammation reduction.
Mechanism of Action
The mechanism of action of salethamide maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets inflammatory pathways and pain receptors.
Pathways Involved: The compound inhibits the production of inflammatory mediators and modulates pain signaling pathways, leading to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine Maleate: An antihistamine used to treat allergy symptoms.
Dexchlorpheniramine Maleate: A more potent isomer of chlorpheniramine with similar uses.
Uniqueness
Salethamide maleate is unique due to its specific anti-inflammatory and analgesic properties, which differentiate it from other similar compounds primarily used for allergy relief.
Properties
CAS No. |
24381-55-3 |
|---|---|
Molecular Formula |
C17H24N2O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2.C4H4O4/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16;5-3(6)1-2-4(7)8/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WIUYTBGLPMBEKI-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















